2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid
Description
Properties
CAS No. |
65586-76-7 |
|---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c1-17-10-4-2-8(3-5-10)11-13-6-9(7-14-11)12(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
OWTSOPSMZOHJCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate, followed by cyclization with guanidine to form the pyrimidine ring . The resulting intermediate is then subjected to hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is particularly suitable for industrial production due to its scalability and efficiency .
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes nucleophilic acyl substitution under standard conditions.
Fischer Esterification
Reaction with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) yields esters. For example:
Conditions : Reflux in ethanol with catalytic sulfuric acid (1–5 mol%) for 6–12 hours .
Amide Formation
Coupling with amines via carbodiimide reagents (e.g., DCC) produces amides:
Yields : 70–90% depending on the amine nucleophilicity .
Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring participates in electrophilic and nucleophilic substitutions, particularly at the 2-, 4-, and 6-positions.
Chlorination
Treatment with phosphoryl chloride (POCl₃) replaces hydroxyl or thiol groups with chlorine. For example:
Conditions : Reflux in toluene at 110°C for 4–6 hours .
Nucleophilic Aromatic Substitution
Amino or alkoxy groups can displace chlorine under basic conditions:
Yields : 60–80% in ethanol/ammonia at 80°C .
Functional Group Interconversion
The carboxylic acid group can be reduced or oxidized, while the methoxyphenyl group remains generally inert under mild conditions.
Reduction to Alcohol
Lithium aluminum hydride (LiAlH₄) reduces the acid to a primary alcohol:
Conditions : Anhydrous THF, 0°C to room temperature, 2–4 hours.
Decarboxylation
Thermal decarboxylation under acidic conditions removes the carboxylic acid group:
Conditions : Heating in H₂SO₄ at 150–180°C .
Antimicrobial Agents
Derivatives show activity against Pseudomonas aeruginosa (MIC = 7.81 µg/mL) and Staphylococcus aureus (MIC = 15.62 µg/mL).
Kinase Inhibitors
Modification at the 4-position yields inhibitors of plasmodial kinases (PfGSK3 IC₅₀ = 698 nM) .
Comparative Reaction Data
| Reaction Type | Reagents/Conditions | Yield (%) | Key Product |
|---|---|---|---|
| Esterification | EtOH, H₂SO₄, reflux | 85–92 | Ethyl ester |
| Amidation | DCC, R-NH₂, RT | 70–90 | 5-Carboxamide |
| Chlorination | POCl₃, toluene, 110°C | 75–88 | 4-Chloro derivative |
| Reduction | LiAlH₄, THF, 0°C | 60–75 | 5-(Hydroxymethyl)pyrimidine |
Mechanistic Insights
-
Esterification : Acid-catalyzed nucleophilic acyl substitution proceeds via a tetrahedral intermediate .
-
Substitution : Chlorination follows an electrophilic aromatic substitution mechanism, while amination involves nucleophilic attack .
This compound’s versatility in synthesis and functionalization underscores its value in medicinal chemistry and materials science .
Scientific Research Applications
Synthesis of 2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid
The synthesis of this compound can be achieved through several methods, often involving the reaction of pyrimidine derivatives with various substituents. For instance, a method utilizing a Morita-Baylis-Hillman adduct has been reported to yield high-efficiency synthesis of pyrimidines, including this compound, under mild conditions .
Pharmacological Activities
a. Anti-inflammatory Effects
Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. In vitro studies have shown that this compound and its analogs can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, compounds derived from this structure demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .
b. Antioxidant Activity
The antioxidant properties of this compound have also been explored. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various chronic diseases. Studies have reported that pyrimidine derivatives can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage .
c. Antibacterial and Antiviral Properties
The compound has shown promising antibacterial and antiviral activities in preliminary screenings. Its ability to inhibit the growth of certain bacterial strains and viruses positions it as a candidate for further development in antimicrobial therapies .
d. Antifibrotic Activity
Recent studies have indicated that derivatives of this compound may inhibit collagen production, suggesting potential applications in treating fibrotic diseases. In vitro assays demonstrated that these compounds effectively reduced hydroxyproline content in cultured cells, indicating their role as prolyl-4-hydroxylase inhibitors .
Case Study: Anti-inflammatory Activity Evaluation
A study conducted on various pyrimidine derivatives assessed their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that specific derivatives exhibited significant reductions in edema comparable to indomethacin, a well-known anti-inflammatory agent .
| Compound | ED50 (μM) | Comparison |
|---|---|---|
| This compound | 9.17 | Similar to indomethacin |
| Celecoxib | 0.04 | Standard control |
Case Study: Antioxidant Activity Assessment
In another study focusing on the antioxidant capabilities of this compound, it was found to significantly reduce reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stressors. This suggests its potential utility in formulations aimed at combating oxidative damage .
Conclusion and Future Directions
The multifaceted applications of this compound highlight its significance in medicinal chemistry. Its promising anti-inflammatory, antioxidant, antibacterial, antiviral, and antifibrotic properties warrant further investigation through clinical trials and more extensive pharmacological studies.
Future research should focus on optimizing the synthesis pathways to enhance yield and purity while exploring the structure-activity relationship (SAR) to develop more potent derivatives tailored for specific therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares structural analogs, focusing on substituents and molecular properties:
Key Observations:
- Solubility: The carboxylic acid group in the target compound enhances aqueous solubility, whereas ester derivatives (e.g., methyl or ethyl esters) exhibit lower solubility but better membrane permeability .
- Metabolic Stability: Methylthio (-SCH₃) and ester groups are prone to oxidative metabolism, whereas methoxy (-OCH₃) and carboxylic acid groups are more metabolically stable .
Challenges and Limitations
Biological Activity
2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, highlighting key research findings, case studies, and structure-activity relationships (SAR).
The molecular formula of this compound is C12H11N2O3. The compound features a pyrimidine ring substituted with a methoxyphenyl group and a carboxylic acid group, which are crucial for its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. The presence of the methoxy group at the para position of the phenyl ring has been linked to enhanced activity against various pathogens.
- Case Study : A study reported that derivatives of pyrimidine compounds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL for some derivatives .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 32 | E. coli |
| Another derivative | 16 | S. aureus |
Anticancer Activity
Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines.
- Findings : In vitro studies indicated that the compound induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 10 to 20 µM. The mechanism was attributed to the activation of caspase pathways .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| MDA-MB-231 | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored, particularly in relation to cyclooxygenase (COX) inhibition.
- Research Insight : A study demonstrated that derivatives containing the pyrimidine moiety significantly inhibited COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be influenced by structural modifications. The methoxy group enhances lipophilicity and may facilitate better interaction with biological targets.
- Observation : Compounds with electron-donating groups (EDGs) such as methoxy showed increased cytotoxicity compared to those with electron-withdrawing groups (EWGs) .
The proposed mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and inflammatory pathways.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways leading to cell death.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis or function.
Q & A
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
